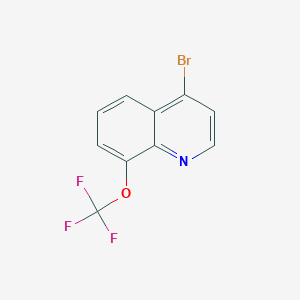

4-Bromo-8-(trifluoromethoxy)quinoline

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Advanced Synthetic Chemistry and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net The synthetic versatility of the quinoline ring system allows for the generation of a vast number of structurally diverse derivatives, making it a cornerstone in drug discovery. eurekaselect.comrsc.org

Quinoline and its analogues have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgresearchgate.net This wide range of biological activities has spurred extensive research into the development of novel quinoline-based therapeutic agents. nih.govnih.gov The ability to functionalize the quinoline ring at various positions enables chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. orientjchem.orgresearchgate.net

The Role of Halogenation (Bromine) in Quinoline Derivatives for Synthetic Utility

The introduction of a bromine atom onto the quinoline scaffold, as seen in 4-Bromo-8-(trifluoromethoxy)quinoline, is a strategic decision that significantly enhances its synthetic utility. Bromoquinolines are valuable intermediates in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. nbinno.comchemicalbook.com

These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net This capability enables chemists to introduce a diverse range of functional groups at the position of the bromine atom, thereby constructing more complex and elaborate molecular architectures. researchgate.net The predictable reactivity of the carbon-bromine bond makes bromoquinolines, such as 5-bromoquinoline (B189535) and 8-bromoquinoline, indispensable tools for the synthesis of novel pharmaceutical and material science compounds. nbinno.comsigmaaldrich.com For instance, bromo-substituted quinolines have been investigated for their potential in developing new anticancer agents. researchgate.net

Impact of Trifluoromethoxy Group (-OCF₃) in Modern Drug Design and Bioactivity Enhancement

The trifluoromethoxy group (-OCF₃) has emerged as a crucial substituent in modern drug design due to its unique ability to modulate the physicochemical and biological properties of a molecule. nih.govbohrium.com Its incorporation into a molecular scaffold can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity. researchgate.netnih.gov

The trifluoromethoxy group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the fluorine atoms. researchgate.netnih.gov This strong inductive effect can significantly influence the electronic environment of the aromatic ring to which it is attached, thereby modulating the acidity or basicity of nearby functional groups. researchgate.netwikipedia.org This electronic perturbation can enhance interactions with biological targets. mdpi.com

Furthermore, the C-F bond is exceptionally strong, which imparts high metabolic stability to the trifluoromethoxy group. mdpi.com This resistance to metabolic degradation can increase the in vivo half-life of a drug candidate, a desirable characteristic in pharmaceutical development. wechemglobal.comontosight.ai

The trifluoromethoxy group also has a distinct conformational profile. Its flexibility, when compared to a methoxy (B1213986) group, can allow for more favorable binding interactions with a biological target. nih.gov

In medicinal chemistry, the strategic replacement of a methyl (-CH₃) or trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group can lead to profound changes in biological activity.

The substitution of a methyl group with a trifluoromethyl group is a common strategy to block metabolic oxidation and alter electronic properties. wikipedia.org While both -CF₃ and -OCF₃ are electron-withdrawing and increase lipophilicity, the -OCF₃ group is generally more lipophilic. nih.gov The choice between these two groups allows for a fine-tuning of a molecule's properties. mdpi.com

Studies have shown that replacing a methyl group with a trifluoromethyl group can sometimes lead to a significant increase in biological activity, although this is not a universal outcome. researchgate.netsemanticscholar.org The -CF₃ group's larger size compared to a methyl group can also influence binding. mdpi.com In some cases, a trifluoromethoxy-substituted analogue has been found to be a better biochemical match to a trifluoromethyl-substituted lead structure than other fluorinated groups. nih.gov The decision to use -OCF₃, -CF₃, or -CH₃ depends on the specific structure-activity relationships of the target and the desired physicochemical properties of the final compound. nih.govacs.org

| Property | -CH₃ | -CF₃ | -OCF₃ |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Strongly electron-withdrawing |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | +1.04 |

| Metabolic Stability | Prone to oxidation | High | High |

| Size (Van der Waals radius) | Smaller | Larger than -CH₃ | Larger than -CH₃ |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBZTALIYXDJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670911 | |

| Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189105-60-9 | |

| Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 8 Trifluoromethoxy Quinoline and Its Derivatives

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The foundational methods for constructing the quinoline ring system were largely established in the late 19th century and remain relevant today, often with significant modifications to improve yields, regioselectivity, and substrate scope. These classical reactions, including the Pfitzinger, Skraup, Friedländer, and Doebner-Miller syntheses, typically involve the condensation of anilines or related aromatic amines with carbonyl compounds.

Pfitzinger Reaction and its Application for Halogenated Quinolines

The Pfitzinger reaction, and its variant the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.govresearchgate.net The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring. nih.gov

While the Pfitzinger reaction is versatile, its application to the direct synthesis of halogenated quinolines depends on the availability of appropriately substituted isatins. For the synthesis of a 4-bromo-8-(trifluoromethoxy)quinoline derivative, one would theoretically require an isatin bearing a trifluoromethoxy group at the 7-position of the isatin ring. The subsequent introduction of a bromine atom at the 4-position of the resulting quinoline-4-carboxylic acid would then be necessary.

Skraup Synthesis and Modifications

The Skraup synthesis is a classic and widely used method for preparing quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgchemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline. iipseries.org

The Skraup synthesis is particularly amenable to the preparation of quinolines with substituents on the benzene (B151609) ring, as the substitution pattern of the resulting quinoline is determined by the starting aniline. For instance, the reaction of m-bromoaniline has been shown to produce a mixture of 5- and 7-bromoquinolines. This highlights a key challenge of the Skraup reaction with meta-substituted anilines: the potential for the formation of isomeric products. However, with para-substituted anilines, the reaction is generally regioselective.

A plausible approach to this compound using a Skraup-type reaction would involve starting with an aniline precursor such as 2-bromo-4-(trifluoromethoxy)aniline (B65650). The synthesis of this aniline derivative has been reported, involving the bromination of 4-(trifluoromethoxy)aniline. google.comgoogle.com The Skraup reaction of this substituted aniline with glycerol would be expected to yield the desired 8-(trifluoromethoxy)quinoline (B580638) core, with the bromine atom already in place at the 4-position of the final quinoline product.

| Starting Aniline | Reagents | Product(s) | Reference(s) |

| m-Bromoaniline | Glycerol, H₂SO₄, Oxidizing agent | 5-Bromoquinoline (B189535) and 7-Bromoquinoline | |

| 4-Bromoaniline | Glycerol, H₂SO₄, Oxidizing agent | 6-Bromoquinoline | |

| 2-Bromo-4-(trifluoromethoxy)aniline | Glycerol, H₂SO₄, Oxidizing agent | This compound (proposed) | google.comgoogle.com |

Friedländer Synthesis and its Evolution

The Friedländer synthesis offers a convergent and often high-yielding route to substituted quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. wikipedia.orgnih.gov The reaction can be catalyzed by either acid or base. wikipedia.org Two primary mechanistic pathways are proposed: one involving an initial aldol (B89426) condensation followed by cyclization and dehydration, and the other beginning with the formation of a Schiff base. wikipedia.org

A significant advantage of the Friedländer synthesis is its regiochemical control, as the substitution pattern of the quinoline product is directly determined by the substituents on the two starting materials. For the synthesis of this compound, a potential strategy would involve the reaction of a 2-amino-3-(trifluoromethoxy)benzaldehyde with a bromo-substituted carbonyl compound or, more likely, a 2-amino-5-bromo-3-(trifluoromethoxy)benzaldehyde with a suitable carbonyl compound. The synthesis of such highly substituted 2-aminobenzaldehydes can be challenging, though methods for preparing compounds like 2-amino-5-bromobenzaldehyde (B112427) are known. orgsyn.orgpatsnap.comgoogle.comresearchgate.netgoogle.com A modification of the Friedländer synthesis involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-aminobenzaldehyde, which then reacts with the carbonyl component. nih.gov

| 2-Aminoaryl Carbonyl | Carbonyl Compound | Product | Reference(s) |

| 2-Aminobenzaldehyde | Ketone (e.g., acetone) | 2-Methylquinoline | wikipedia.org |

| 2-Amino-5-bromobenzaldehyde | Ketone with α-methylene group | 6-Bromoquinoline derivative | orgsyn.orgpatsnap.comgoogle.comresearchgate.netgoogle.com |

| 2-Amino-3-(trifluoromethoxy)benzaldehyde (hypothetical) | Bromo-substituted ketone | This compound derivative (proposed) |

Doebner-Miller Reaction

The Doebner-Miller reaction is a variation of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgsynarchive.comwikipedia.orgslideshare.net It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgsynarchive.com Similar to the Skraup reaction, the substitution pattern of the aniline dictates the substitution on the benzene ring of the resulting quinoline.

The mechanism is thought to involve a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. nih.gov This method could also be applied to the synthesis of this compound by using 2-bromo-4-(trifluoromethoxy)aniline as the starting material. The reaction of this aniline with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone, would be expected to yield the desired quinoline.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Product | Reference(s) |

| Aniline | Acrolein | Quinoline | wikipedia.orgsynarchive.com |

| Aniline | Methyl vinyl ketone | 2-Methylquinoline | nih.gov |

| 2-Bromo-4-(trifluoromethoxy)aniline | Acrolein | This compound (proposed) | google.comgoogle.com |

Strategic Introduction of Halogen and Trifluoromethoxy Moieties

The synthesis of this compound necessitates the strategic introduction of both a bromine atom and a trifluoromethoxy group onto the quinoline scaffold. This can be achieved either by incorporating these substituents into the starting materials for the quinoline synthesis, as discussed above, or by the functionalization of a pre-formed quinoline intermediate.

Halogenation Techniques on Quinoline Intermediates

The direct halogenation of a quinoline ring is a common method for introducing halogen substituents. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the existing substituents on the quinoline ring. For 8-substituted quinolines, electrophilic bromination typically occurs at the C5 and/or C7 positions. researchgate.netresearchgate.net This makes the direct bromination of 8-(trifluoromethoxy)quinoline to obtain the 4-bromo isomer an unlikely synthetic route.

However, other strategies exist for introducing a bromine atom at the 4-position of a quinoline. One such method involves the Sandmeyer reaction, which allows for the conversion of an amino group to a bromo group via a diazonium salt intermediate. organic-chemistry.org Therefore, the synthesis of 4-amino-8-(trifluoromethoxy)quinoline followed by a Sandmeyer reaction could provide a viable pathway to the target compound.

Another approach involves the functionalization of quinoline-N-oxides. The N-oxide group activates the quinoline ring towards both nucleophilic and electrophilic attack at different positions compared to the parent quinoline. For instance, treatment of quinoline-N-oxide can lead to the introduction of substituents at the C2 and C4 positions. nih.gov A synthetic sequence could involve the preparation of 8-(trifluoromethoxy)quinoline, its subsequent N-oxidation, followed by a reaction to introduce a leaving group at the 4-position which can then be displaced by a bromide ion. A more direct approach for the synthesis of 4-bromoquinolines involves the treatment of the corresponding quinolin-4-one with a brominating agent such as phosphorus tribromide. chemicalbook.com

| Quinoline Intermediate | Reagents | Product | Reference(s) |

| 8-Substituted Quinoline | Br₂ | 5-Bromo- and/or 7-Bromo-8-substituted quinoline | researchgate.netresearchgate.net |

| 4-Amino-8-(trifluoromethoxy)quinoline (hypothetical) | NaNO₂, HBr, CuBr | This compound (proposed) | organic-chemistry.org |

| 8-(Trifluoromethoxy)quinolin-4-one (hypothetical) | PBr₃ | This compound (proposed) | chemicalbook.com |

Organometallic Approaches for Bromine Functionalization (e.g., Halogen-Metal Exchange)

The bromine atom at the C-4 position of the quinoline ring is a versatile functional handle, enabling a range of transformations through organometallic intermediates. Halogen-metal exchange is a primary strategy for converting the relatively unreactive C-Br bond into a highly nucleophilic C-metal bond, which can then react with various electrophiles. wikipedia.org

The most common method is the lithium-halogen exchange, typically employing an organolithium reagent such as n-butyllithium (n-BuLi). researchgate.net This reaction is extremely fast and must be conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as the deprotonation of other acidic protons on the quinoline ring or reaction with the solvent. researchgate.netsciencemadness.org The reaction of a bromoquinoline with n-BuLi results in the formation of a highly reactive quinolinyllithium species. researchgate.netquimicaorganica.org

Once formed, this organolithium intermediate can be trapped with a wide array of electrophiles to introduce new functional groups at the C-4 position. For example, quenching the reaction with carbon dioxide (CO2) followed by an acidic workup yields a carboxylic acid. researchgate.net Other electrophiles like aldehydes, ketones, or alkyl halides can also be used to form new carbon-carbon bonds. researchgate.net

Another related approach involves magnesium-halogen exchange. wikipedia.org Treating the bromoquinoline with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) can generate the corresponding quinolinylmagnesium halide. mdpi.com This method can be more tolerant of certain functional groups compared to the highly basic organolithium reagents. mdpi.com A combination of i-PrMgCl and n-BuLi can also be used to form a magnesium "ate" complex, which offers a practical method for bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. mdpi.comnih.gov

| Bromoquinoline Substrate | Reagent | Conditions | Intermediate | Electrophile | Final Product | Reference |

|---|---|---|---|---|---|---|

| 3-Bromoquinoline | n-BuLi | DEE, -50 °C, 10 min | 3-Quinolinyllithium | CO₂ | Quinoline-3-carboxylic acid | researchgate.net |

| 2-Bromoquinoline | n-BuLi | THF, -50 °C | 2-Quinolinyllithium | CO₂ | Quinoline-2-carboxylic acid | researchgate.net |

| Aryl Bromide | i-PrMgCl | THF | Arylmagnesium chloride | Various | Functionalized Arene | wikipedia.org |

| Bromoheterocycle with acidic proton | i-PrMgCl, then n-BuLi | 0 °C to -20 °C | Magnesiated heterocycle | Various | Functionalized Heterocycle | mdpi.com |

Trifluoromethoxylation Strategies

The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a significant challenge in synthetic chemistry due to the instability of the corresponding trifluoromethoxide anion (CF3O⁻). nih.gov However, several strategies have been developed for the trifluoromethoxylation of aryl compounds, which can be adapted for the synthesis of 8-(trifluoromethoxy)quinoline, likely using 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924) as a precursor.

One established, albeit harsh, method involves a two-step process starting from a phenol (B47542) (e.g., 8-hydroxyquinoline). The phenol is first reacted with a toxic reagent like phosgene (B1210022) to form a chloroformate, which is then treated with reagents like sulfur tetrafluoride (SF4) or molybdenum hexafluoride (MoF6) to achieve the transformation to the -OCF3 group. nih.gov A more direct variant uses a combination of carbon tetrachloride (CCl4) and hydrogen fluoride (B91410) (HF).

More modern and milder approaches have emerged. Electrophilic trifluoromethoxylating reagents, such as O-(trifluoromethyl)dibenzofuranium salts, have been developed. nih.gov These powerful reagents can directly trifluoromethoxylate phenols under mild conditions, but their preparation can be complex, often requiring photochemical steps at very low temperatures. nih.gov

Another viable pathway involves the conversion of 8-aminoquinoline into a diazonium salt. Aryl diazonium salts can undergo trifluoromethoxylation when treated with a source of the trifluoromethoxide anion. sustech.edu.cn Reagents like 2,4-dinitro(trifluoromethoxy)benzene (DNTFB) have been developed as precursors that can release the trifluoromethoxide anion upon activation. sustech.edu.cn

Finally, oxidative trifluoromethylation of alcohols provides another route. This method uses a nucleophilic CF3 source like trimethyl(trifluoromethyl)silane (TMSCF3) in conjunction with an oxidant to functionalize a hydroxyl group. mdpi.com

| Precursor | Strategy | Key Reagents | Description | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Fluoroformate Reaction | 1. Phosgene (or equivalent) 2. SF₄ or MoF₆ | A two-step method involving formation of an intermediate chloroformate followed by fluorination. Conditions can be harsh. | nih.gov |

| 8-Hydroxyquinoline | Electrophilic O-Trifluoromethylation | O-(trifluoromethyl)dibenzofuranium salts | Direct functionalization of the phenol group using a powerful electrophilic CF₃O⁺ equivalent. Milder conditions but reagent preparation is complex. | nih.gov |

| 8-Aminoquinoline | From Diazonium Salt | 1. NaNO₂, H⁺ 2. DNTFB or other CF₃O⁻ source | Conversion of the amino group to a diazonium salt, which is then displaced by a trifluoromethoxide anion. | sustech.edu.cn |

| 8-Hydroxyquinoline | Oxidative O-Trifluoromethylation | TMSCF₃, Oxidant | Oxidative coupling of the hydroxyl group with a nucleophilic CF₃ source. | mdpi.com |

Advanced Catalytic and Green Chemistry Syntheses for Quinoline Derivatives

The construction of the quinoline ring system itself has been the subject of extensive research, leading to numerous methods that are more efficient and environmentally friendly than classical name reactions like the Skraup or Friedländer syntheses.

Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods often proceed under milder conditions with higher efficiency and functional group tolerance than traditional approaches. rsc.org

Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions to construct the quinoline core. For instance, domino reactions involving Sonogashira coupling followed by cyclization can yield quinoline motifs from readily available starting materials. rsc.org

Copper (Cu): Copper-catalyzed reactions, such as the intermolecular cyclization of anilines and alkynes or cascade reactions involving aryl aldehydes and anilines, provide efficient routes to substituted quinolines. sciencemadness.org

Rhodium (Rh): Rhodium catalysts are effective in C-H activation and annulation reactions, enabling the synthesis of quinolines from anilines and alkynes.

Metal-Free and Organocatalytic Methods

In response to the toxicity and cost associated with some transition metals, metal-free synthetic routes have gained significant attention. researchgate.netnih.gov These methods often rely on acid or base catalysis, radical reactions, or powerful organocatalysts. researchgate.net

Examples include iodine-catalyzed cycloadditions, acid-mediated cyclizations of arylazides with alkynes, and radical-promoted cyclizations of arylamine precursors. researchgate.net These approaches avoid metal contamination in the final product, which is particularly important in medicinal chemistry. researchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. chemicalforums.com By using microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes. researchgate.net This technique often leads to higher yields and purer products compared to conventional heating. researchgate.netrsc.org The Friedländer quinoline synthesis, for example, can be achieved in excellent yield in just 5 minutes using microwave irradiation with neat acetic acid as both the solvent and catalyst. researchgate.net This technology is a cornerstone of green chemistry, offering significant advantages in energy efficiency and throughput. quimicaorganica.org

Solvent-Free and Green Solvent (e.g., Water, Ethanol) Protocols

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. mdpi.com Consequently, synthetic protocols for quinolines have been developed under solvent-free conditions or in environmentally benign solvents like water or ethanol. nih.gov These methods not only reduce environmental impact but can also simplify product purification. Catalyst-free methods in greener solvents further enhance the eco-friendly nature of quinoline synthesis. nih.gov The use of deep eutectic solvents has also been explored as a green reaction medium for classic reactions like the Friedländer synthesis. researchgate.net

| Methodology | Key Features | Typical Catalysts/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Domino reactions, C-H activation, cross-coupling | Pd, Cu, Rh, Fe, Ni complexes | High efficiency, mild conditions, broad functional group tolerance | rsc.org |

| Metal-Free & Organocatalysis | Acid/base catalysis, radical cyclization | Iodine, NBS, strong acids, organocatalysts | Avoids toxic metal residues, often uses cheaper reagents | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating via dielectric absorption | Microwave reactor | Drastically reduced reaction times, higher yields, improved purity | researchgate.netrsc.org |

| Green Solvent / Solvent-Free | Use of non-toxic, renewable solvents | Water, ethanol, deep eutectic solvents, or no solvent | Reduced environmental impact, simplified workup, enhanced safety | mdpi.comnih.gov |

Nanocatalysis in Quinoline Synthesis

The application of nanocatalysts in organic synthesis has gained significant traction due to unique properties such as high surface area-to-volume ratios, enhanced reactivity, greater selectivity, and improved stability. taylorfrancis.com In the context of quinoline synthesis, nanocatalysis offers environmentally benign and efficient alternatives to traditional methods, which often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents. acs.org

Nanocatalyzed protocols are frequently employed in one-pot reactions, aligning with the principles of green chemistry by minimizing waste and improving atom economy. taylorfrancis.comacs.org A variety of metal and metal oxide nanoparticles have been successfully utilized as recyclable catalysts for constructing the quinoline core. acs.org For instance, iron-based nanoparticles are particularly advantageous due to their magnetic properties, which allow for easy separation and recovery from the reaction mixture using an external magnet. rsc.org

Research has demonstrated the use of various nanocatalysts in well-known quinoline syntheses, such as the Friedländer annulation. nih.govresearchgate.net In one study, Fe₃O₄ nanoparticles modified with amino groups were used to synthesize quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones, achieving yields between 68% and 96%. nih.gov Another example involves the use of a metal-organic framework (MOF) nanocatalyst, IRMOF-3/PSTA/Cu, in a one-pot multicomponent reaction to generate quinolines in excellent yields (85–96%). nih.gov The choice of nanocatalyst, including those based on Fe, Cu, Zn, Ni, Co, Au, Ag, and SiO₂, can be tailored to specific synthetic routes, highlighting the versatility of this approach. acs.orgrsc.org

| Nanocatalyst | Synthetic Protocol | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂-APTES-TFA | Friedländer Protocol | Magnetic, reusable, organic shell with amino groups. | 68–96% | nih.gov |

| IRMOF-3/PSTA/Cu | One-pot multicomponent reaction | High porosity, large surface area, stable and durable MOF. | 85–96% | nih.gov |

| Fe₃O₄@PS-Arg | One-pot reaction of α-naphthylamine, aromatic aldehydes, and malononitrile | Environmentally safe solid acid magnetic nanocatalyst. | Not specified | nih.gov |

| Nano-flake ZnO (NF-ZnO) | Friedländer Synthesis | Cost-effective, reusable, solvent-free conditions. | High | researchgate.net |

One-Pot and Multicomponent Reactions for Scaffold Construction

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures like the quinoline scaffold from simple precursors in a single operation. taylorfrancis.com These methods are characterized by their operational simplicity, reduction of intermediate isolation and purification steps, and adherence to the principles of green chemistry by minimizing solvent and reagent usage. researchgate.netnih.gov The simultaneous formation of multiple bonds in a sequential or domino fashion allows for the rapid construction of diverse quinoline libraries. mdpi.comacs.org

A prominent example is the Friedländer synthesis, which condenses a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene ketone. researchgate.net This reaction has been adapted into a one-pot procedure where, for instance, an o-nitroarylcarbaldehyde is reduced in situ to the corresponding amine using inexpensive reagents like iron powder, followed by condensation with a carbonyl compound. organic-chemistry.org This approach is scalable and tolerates a wide array of functional groups. organic-chemistry.org

Other novel one-pot protocols have been developed to access specific quinoline derivatives. For example, quinoline-2-carboxylates can be synthesized in a one-pot process involving an aza-Michael addition, an intramolecular Henry reaction, and subsequent eliminations to achieve aromatization. mdpi.com Similarly, quinoline-fused quinazolinones have been prepared through a one-pot reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, where both the quinoline and quinazolinone rings are formed concurrently. nih.govacs.org

| Methodology | Starting Materials | Key Reaction Steps | Product Type | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | o-Nitroarylcarbaldehydes, Ketones/Aldehydes | In situ reduction, Condensation | Mono- or disubstituted quinolines | organic-chemistry.org |

| Aza-Michael/Henry Cascade | 2-Aminobenzaldehydes, β-Nitroacrylates | Aza-Michael addition, Intramolecular Henry reaction, Elimination | Quinoline-2-carboxylates | mdpi.com |

| Quinazolinone Fusion | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | Acid-mediated enaminone intermediate formation, Cyclization | Quinoline-fused dihydro/spiro-quinazolinones | nih.govacs.org |

Regioselective Synthesis and Functionalization of Quinoline Derivatives

The precise control of regioselectivity in the functionalization of the quinoline ring is paramount for accessing specific isomers with desired biological activities or material properties. rsc.orgrsc.org Direct C-H bond functionalization has emerged as a powerful, atom- and step-economical strategy to introduce a wide variety of functional groups at nearly all positions of the quinoline core, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov The inherent electronic properties of the quinoline ring typically direct electrophilic substitutions to the benzene ring and nucleophilic substitutions to the pyridine (B92270) ring. youtube.com However, transition-metal catalysis allows for the selective activation of specific C-H bonds, overriding the intrinsic reactivity patterns. rsc.orgmdpi.com

The choice of catalyst, directing groups, and reaction conditions can steer the functionalization to different positions, such as C-2, C-3, C-4, C-5, or C-8. mdpi.com For instance, the use of a removable directing group can guide a metal catalyst to a specific C-H bond, enabling reactions that are otherwise difficult to achieve. nih.gov This has led to the development of a vast toolkit for synthetic chemists to create diverse libraries of quinoline-containing compounds. rsc.orgmdpi.com

Functionalization at the C-4 position of the quinoline nucleus is of significant interest for modifying the electronic and steric properties of the molecule. Various catalytic systems have been developed to achieve selective C-4 functionalization. A copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides an efficient route to C-4 functionalized quinolines under mild conditions. acs.org This transformation proceeds through the in situ formation of an allene (B1206475) intermediate followed by intramolecular electrocyclization. acs.org

Another strategy involves bimetallic catalysis, where a cooperative interaction between a nickel catalyst and a Lewis acid (LA), such as AlMe₃ or MAD (methylaluminoxane-derived), enables remote C-4 C-H activation. nih.gov This Ni-Al system has been successfully applied to the C-4 alkylation and alkenylation of quinolines with alkenes and alkynes, respectively. nih.gov The sterically demanding nature of the Lewis acid and the N-heterocyclic carbene (NHC) ligand on the nickel catalyst are crucial for directing the functionalization away from the more accessible C-2 and C-3 positions. nih.gov Furthermore, visible-light-promoted, Minisci-type reactions have been developed for the highly regioselective C-4 phosphorylation of quinolines via a radical pathway. acs.org

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Tandem Annulation | Copper catalyst, Alkynyl imines, Diazo compounds | Involves allene formation and electrocyclization; broad functional-group tolerance. | acs.org |

| C-H Alkylation/Alkenylation | Ni(cod)₂ / IPr / MAD (Lewis Acid) | Bimetallic catalysis for remote C-H activation; bulky LA and ligand ensure C-4 selectivity. | nih.gov |

| Phosphorylation | Visible light, Photoredox catalyst | Minisci-type cross-dehydrogenation coupling under mild conditions; radical pathway. | acs.org |

The C-8 position of the quinoline ring is a synthetically important site, and its selective functionalization provides access to valuable 8-substituted quinoline motifs. nih.govacs.org Directing group strategies are often employed to achieve high regioselectivity at this position. The quinoline N-oxide moiety has proven to be a particularly effective, transient directing group for guiding transition metal catalysts to the C-8 C-H bond. nih.govacs.orgresearchgate.net

A landmark study demonstrated a palladium-catalyzed C-H arylation of quinoline N-oxides that proceeds with high selectivity for the C-8 isomer, a departure from typical Pd-catalyzed reactions which favor the C-2 position. nih.govacs.org This method exhibits broad scope with respect to both the quinoline N-oxide and the iodoarene coupling partner. acs.org The N-oxide group facilitates the formation of a palladacycle intermediate that favors C-8 activation. researchgate.net Following the C-C bond formation, the N-oxide can be easily removed or used to install other functional groups, for example, at the C-2 position. acs.org

Beyond arylation, the N-oxide directing group strategy has been extended to other transformations. Cobalt(III)-catalyzed C-8 alkylation has been achieved using cyclopropanols as the alkylating agents through a merged C-H/C-C bond activation. acs.org Similarly, palladium-catalyzed C-8 acylation with α-oxocarboxylic acids proceeds efficiently under mild conditions with excellent regioselectivity. researchgate.net

| Reaction Type | Catalyst | Directing Group | Key Features | Reference |

|---|---|---|---|---|

| C-H Arylation | Palladium | N-Oxide | Unusual C-8 selectivity for palladium; broad scope; N-oxide is a traceless directing group. | nih.govacs.org |

| C-H Alkylation | Cobalt(III) | N-Oxide | Uses cyclopropanols as alkyl source via C-H/C-C bond activation. | acs.org |

| C-H Acylation | Palladium | N-Oxide | Uses α-oxocarboxylic acids; proceeds under mild conditions. | researchgate.net |

| C-H Alkylation | Rhodium(III) | N-Oxide | Uses olefins as the alkyl source. | researchgate.net |

Skeletal editing has emerged as a powerful synthetic paradigm that moves beyond peripheral functional group interconversion to the direct manipulation of a molecule's core structure. chinesechemsoc.orgbioascent.com This approach allows for the precise insertion, deletion, or swapping of atoms within the quinoline framework, enabling rapid diversification of molecular scaffolds and accelerating the discovery of novel compounds. bioascent.comnih.govbioengineer.org These transformative reactions can convert readily available quinolines into entirely different heterocyclic systems in a single step. bioascent.com

One innovative strategy involves a nitrogen-to-carbon single atom swap. In this process, quinoline N-oxides react with a sulfoxide (B87167) under basic conditions, resulting in the precise replacement of the N-O motif with a C-H group, thereby converting the quinoline skeleton into a naphthalene (B1677914) one. chinesechemsoc.org

Ring expansion represents another major class of skeletal editing. For example, a three-step cascade process using a thiol reagent can convert indole-tethered ynones directly into functionalized quinolines through a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov More recently, a switchable skeletal editing of quinolines has been developed. nih.govbioengineer.org This method uses a Brønsted acid-catalyzed multicomponent reaction of quinoline N-oxides, dialkyl acetylenedicarboxylates, and water to generate a diverse range of nitrogen-containing heterocycles, such as indolines, indoles, and even seven-membered benzazepines, in a modular and controllable fashion. nih.govbioengineer.org This tunability allows chemists to direct the transformation toward different structural outcomes from a common set of starting materials, significantly expanding the accessible chemical space. bioengineer.org

| Strategy | Starting Material | Reagents | Resulting Scaffold | Key Transformation | Reference |

|---|---|---|---|---|---|

| Atom Swap | Quinoline N-Oxide | Sulfoxide, LiHMDS | Naphthalene | Nitrogen-to-carbon single atom swap. | chinesechemsoc.org |

| Ring Expansion | Indole-tethered ynone | Thiol | Functionalized quinoline | One-atom ring expansion cascade. | nih.gov |

| Switchable Editing | Quinoline N-Oxide | Dialkyl acetylenedicarboxylates, Water, Brønsted acid | Indolines, Indoles, Isoquinolinones, Benzazepines | Cyclizative sequential rearrangements. | nih.govbioengineer.org |

| Ring Expansion | Oxindole | Various (e.g., TMSCHN₂, base) | Quinolinone | Regiodivergent one-atom ring expansion. | acs.org |

Chemical Reactivity and Derivatization of 4 Bromo 8 Trifluoromethoxy Quinoline

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom at the electron-deficient C-4 position of the quinoline (B57606) ring makes 4-bromo-8-(trifluoromethoxy)quinoline an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly well-suited for the derivatization of this scaffold. rsc.orgchemicalforums.com The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. rsc.orgchemicalforums.com This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C-4 position. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and can be tailored based on the coupling partners. mt.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. nih.gov

While specific examples for this compound are proprietary or underreported, extensive research on analogous 4-bromoquinolines and other aryl bromides demonstrates the broad scope of this transformation. organic-chemistry.orgresearchgate.net

Table 1: Representative Suzuki-Miyaura Reaction Conditions for Aryl Halides This table presents typical conditions based on analogous compounds, as specific data for this compound is not publicly detailed.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Good |

| 2-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | DMF | 110 | Good to Excellent |

Nucleophilic Substitution Reactions

The C-4 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom. Consequently, the bromine atom in this compound can be displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov

This reactivity allows for the direct introduction of heteroatom functionalities. Common nucleophiles used in these reactions include amines, alkoxides, and thiols, leading to the formation of 4-amino-, 4-alkoxy-, and 4-thioquinolines, respectively. nih.gov The reaction typically proceeds under thermal conditions, and the reactivity can be enhanced by the presence of activating groups on the quinoline ring or by using strong nucleophiles. The trifluoromethoxy group at C-8 further increases the electrophilicity of the quinoline core, potentially facilitating these substitution reactions compared to unsubstituted analogues. Studies on similar 4-chloroquinolines have shown successful substitutions with hydrazino and azido (B1232118) groups, highlighting the versatility of this position for derivatization. princeton.edu

Table 2: Examples of Nucleophilic Substitution on Activated Haloquinolines This table provides examples based on the reactivity of analogous 4-haloquinoline systems.

| Nucleophile | Reagent | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Amine | R-NH₂ | NMP or DMSO | Heat (100-150 °C) | 4-Aminoquinoline (B48711) |

| Alkoxide | NaOR | ROH or DMF | Heat (80-120 °C) | 4-Alkoxyquinoline |

| Thiolate | NaSR | DMF or THF | Room Temp to Heat | 4-(Alkyl/Aryl)thioquinoline |

| Azide | NaN₃ | DMF | Heat (100 °C) | 4-Azidoquinoline |

Transformations of the Bromine Moiety

Beyond cross-coupling and nucleophilic substitution, the bromine atom can undergo other valuable transformations. One of the most significant is halogen-metal exchange, typically achieved by treatment with an organolithium reagent such as n-butyllithium at low temperatures. mt.comresearchgate.net This reaction converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond. The resulting 4-quinolinyllithium species is a powerful intermediate that can be trapped with a wide range of electrophiles. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding quinoline-4-carboxylic acid. researchgate.net

Another transformation is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be accomplished through various methods, including catalytic hydrogenation or, as demonstrated in related systems, via a two-step sequence of lithiation followed by quenching with a proton source like water. researchgate.net

Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical stability. nih.govnih.gov It is generally resistant to cleavage by both strong acids and bases, as well as to most oxidizing and reducing conditions. This inertness is a key feature, allowing it to serve as a stable substituent that modifies the electronic properties and lipophilicity of the parent molecule without participating in subsequent chemical transformations. nih.gov

Ring Transformations and Annulation Strategies

The quinoline core of this compound can itself participate in reactions that build additional rings, leading to more complex, polycyclic heterocyclic systems. These ring transformations often involve cycloaddition reactions where the aromatic system of the quinoline acts as a reactant.

For instance, quinoline derivatives can undergo dearomative cycloadditions with alkenes. nih.govresearchgate.net Depending on the reaction conditions (e.g., photochemical activation) and the nature of the alkene, [2+2] or [4+2] cycloadditions can occur. researchgate.netcombichemistry.comtandfonline.com A [4+2] cycloaddition (Diels-Alder reaction) would involve the carbocyclic portion of the quinoline acting as the diene, leading to the formation of a new six-membered ring fused to the quinoline core. Photochemical methods can promote [2+2] cycloadditions between the C=N-C=C system of the pyridine (B92270) ring and an alkene, yielding highly strained, fused 2D/3D ring structures. researchgate.net These annulation strategies provide powerful pathways to novel scaffolds with significant three-dimensional complexity, starting from the planar quinoline derivative. tandfonline.com

Computational Chemistry and Spectroscopic Investigations of 4 Bromo 8 Trifluoromethoxy Quinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to examine the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it a standard tool for predicting molecular properties, including geometry, energy levels, and reactivity. scirp.orgscirp.org For a molecule like 4-bromo-8-(trifluoromethoxy)quinoline, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can offer significant insights. tandfonline.comresearchgate.net

The first step in a computational study is geometry optimization, where the molecule's lowest energy structure is determined. scirp.orgyoutube.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. scirp.org

For this compound, the quinoline (B57606) core is expected to be nearly planar, a characteristic feature of aromatic systems. The introduction of the bulky bromine atom at the C4 position and the trifluoromethoxy group at the C8 position may cause minor deviations from perfect planarity due to steric hindrance. DFT calculations would precisely quantify these structural parameters. The electron-withdrawing nature of both the bromine and trifluoromethoxy substituents would also be expected to induce subtle changes in the bond lengths within the quinoline ring system compared to the unsubstituted parent molecule.

Table 1: Illustrative Structural Parameters for this compound from a Hypothetical DFT Optimization (Note: The following values are representative examples of the types of data that would be generated from a DFT/B3LYP calculation and are based on typical values for similar structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C4–Br | ~1.90 Å |

| C8–O | ~1.36 Å | |

| O–CF₃ | ~1.42 Å | |

| C2=N1 | ~1.37 Å | |

| C4a–C8a | ~1.42 Å | |

| **Bond Angles (°) ** | C3–C4–Br | ~119° |

| C7–C8–O | ~118° | |

| C8a–C8–O | ~122° | |

| C8–O–CF₃ | ~119° | |

| Dihedral Angles (°) | C7–C8–O–CF₃ | ~+/- 90° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. wikipedia.orgtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. nih.govnih.gov The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. researchgate.net

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comresearchgate.net A small gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, both the bromine and trifluoromethoxy groups are electron-withdrawing. These substituents are expected to stabilize both the HOMO and LUMO, lowering their energy levels. The strong inductive effect of the -OCF₃ group and the halogen atom would likely lead to a relatively large HOMO-LUMO gap, suggesting high kinetic stability. The distribution of these orbitals would also be influenced; the HOMO is expected to be distributed over the π-system of the quinoline ring, while the LUMO would also be located on the aromatic system, potentially with significant contributions from the atoms bearing the electron-withdrawing substituents. rsc.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies from a Hypothetical DFT Calculation

| Orbital | Energy (eV) | Description |

| HOMO | Negative Value | Indicates electron-donating capability |

| LUMO | Negative/Positive Value | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Positive Value | Correlates with chemical stability and reactivity |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a UV-Visible spectrum, providing information on the maximum absorption wavelengths (λmax) and the intensity of these transitions (oscillator strength). acs.orgresearchgate.net

The primary electronic transitions in aromatic molecules like this compound are typically π → π* transitions. researchgate.net The TD-DFT calculations would likely predict several such transitions corresponding to the absorption bands in the UV region. The specific λmax values would be influenced by the substituents. Electron-withdrawing groups can cause a shift in the absorption bands compared to unsubstituted quinoline. The results are often compared with experimental spectra measured in different solvents to account for solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.netnih.gov

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. rsc.orgnih.gov These descriptors provide a quantitative basis for concepts derived from FMO theory.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. A higher (less negative) chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. nih.gov

Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the ease of charge transfer. "Soft" molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η). This index helps to classify molecules as electrophiles.

For this compound, the presence of two strong electron-withdrawing groups would result in a low (highly negative) chemical potential and a high electrophilicity index, classifying it as a strong electrophile. Its expected large HOMO-LUMO gap would lead to a high hardness value and low softness, consistent with high kinetic stability. nih.gov

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Characteristic |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Highly Negative |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High Value |

| Softness (S) | 1 / η | Low Value |

| Electrophilicity Index (ω) | μ² / (2η) | High Value |

DFT is an invaluable tool for elucidating reaction mechanisms. nih.gov By mapping the potential energy surface for a chemical reaction, researchers can identify transition states, intermediates, and reaction pathways. For this compound, DFT could be used to study its reactivity in various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. acs.org

For example, calculations could determine the activation barriers for substituting the bromine atom at the C4 position with different nucleophiles. This would provide insights into the regioselectivity and feasibility of functionalizing the molecule, which is crucial for synthetic applications. mdpi.com

Quantum Chemical Topology (QCT) and Related Computational Approaches

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes scalar fields derived from quantum mechanics, such as the electron density, to partition a molecule into chemically meaningful regions, most notably topological atoms. researchgate.netresearchgate.netsciencesconf.org The most prominent application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM).

QTAIM analysis of the electron density (ρ(r)) for this compound would provide a rigorous definition of atoms within the molecule and the chemical bonds connecting them. speakerdeck.com By locating the critical points in the electron density, one can characterize the nature of the chemical interactions. For example, the properties of the bond critical point (BCP) between two atoms reveal information about the bond's strength and character (covalent vs. ionic). This analysis could precisely describe the electronic nature of the C–Br, C–O, and C–F bonds, offering a deeper understanding of the substituent effects on the quinoline core. researchgate.netacs.org

Advanced Spectroscopic Characterization for Structural Elucidation

The unequivocal determination of the chemical structure of this compound relies on a multi-faceted analytical approach. Each spectroscopic technique probes different aspects of the molecule's constitution, from the connectivity of its atoms to its electronic properties. The following sections detail the findings from each of these methods, collectively confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments and their spatial relationships. The quinoline core of this compound has five aromatic protons. Their chemical shifts and coupling patterns would be indicative of their positions on the bicyclic ring system. For instance, the protons on the pyridine (B92270) ring and the benzene (B151609) ring would resonate in characteristic regions, and their splitting patterns (e.g., doublets, triplets, doublets of doublets) would elucidate the ortho, meta, and para relationships between them.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show ten distinct signals corresponding to the ten carbon atoms of the quinoline ring system, in addition to the carbon of the trifluoromethoxy group. The chemical shifts of these carbons would be influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy substituents, providing further confirmation of their positions. The carbon atom of the trifluoromethoxy group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.8 - 9.0 | 150 - 152 |

| H2 | (present) | - |

| C3 | 7.5 - 7.7 | 122 - 124 |

| H3 | (present) | - |

| C4 | - | 125 - 127 |

| C4a | - | 148 - 150 |

| C5 | 7.8 - 8.0 | 128 - 130 |

| H5 | (present) | - |

| C6 | 7.4 - 7.6 | 120 - 122 |

| H6 | (present) | - |

| C7 | 7.6 - 7.8 | 127 - 129 |

| H7 | (present) | - |

| C8 | - | 145 - 147 (q, J ≈ 2-4 Hz) |

| C8a | - | 140 - 142 |

| OCF₃ | - | 120 - 122 (q, J ≈ 255-260 Hz) |

Note: The data in this table is predicted and serves as an illustrative example of the expected NMR characteristics. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, it is possible to deduce the elemental composition. For this compound (C₁₀H₅BrF₃NO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. The isotopic pattern of the molecular ion peak, particularly the characteristic M and M+2 peaks in an approximate 1:1 ratio, would also be a clear indicator of the presence of a single bromine atom in the molecule.

Data Table: Predicted HRMS Data for this compound

| Ion | Theoretical m/z |

| [M+H]⁺ (for C₁₀H₆BrF₃NO⁺) | 291.9606 |

| [M+H]⁺ (for C₁₀H₆⁷⁹BrF₃NO⁺) | 291.9611 |

| [M+H]⁺ (for C₁₀H₆⁸¹BrF₃NO⁺) | 293.9591 |

Note: This data is predictive and illustrates the expected high-resolution mass values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would display a series of absorption bands characteristic of its structure. Key expected vibrations include:

C-H stretching vibrations of the aromatic quinoline ring, typically appearing in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings, which would be observed in the 1400-1600 cm⁻¹ region.

C-O stretching vibrations of the trifluoromethoxy group, expected around 1200-1300 cm⁻¹.

C-F stretching vibrations of the trifluoromethyl group, which are typically strong and appear in the 1000-1100 cm⁻¹ region.

C-Br stretching vibration , which would be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The combination of these characteristic absorption bands would provide a molecular fingerprint, supporting the proposed structure.

Ultraviolet-Visible (UV-Vis) and Fluorescence (FL) Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound, typically recorded in a suitable solvent, would show absorption bands corresponding to π → π* and n → π* electronic transitions within the quinoline chromophore. The positions and intensities of these absorption maxima (λ_max) are sensitive to the substitution pattern on the quinoline ring. The presence of the bromo and trifluoromethoxy groups would be expected to cause shifts in the absorption bands compared to unsubstituted quinoline.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. The fluorescence emission spectrum would be recorded by exciting the molecule at one of its absorption maxima. The resulting emission spectrum would show a characteristic emission wavelength (λ_em) and quantum yield. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides insights into the electronic and structural changes that occur in the excited state. The fluorescence properties of this compound would be influenced by the electronic nature of its substituents.

Structure Activity Relationships and Medicinal Chemistry Applications of 4 Bromo 8 Trifluoromethoxy Quinoline Derivatives

Impact of Trifluoromethoxy and Halogen Substituents on Bioactivity

The strategic placement of halogen and trifluoromethoxy groups on a quinoline (B57606) core is a common strategy in drug design to enhance efficacy, modulate metabolic stability, and improve target binding affinity. These substituents exert their effects through a combination of electronic and steric influences.

The introduction of fluorine-containing groups, such as trifluoromethoxy (-OCF3), into drug candidates is a widely used tactic to improve their pharmacological profile. The trifluoromethoxy group is significantly more lipophilic and electron-withdrawing than its methoxy (B1213986) analogue. nih.gov This increased lipophilicity can enhance a molecule's ability to penetrate cellular membranes, a critical factor for reaching intracellular targets. nih.gov

The bromine substituent also plays a crucial role in modulating bioactivity. Halogens are known to influence the electronic properties of the aromatic ring and can participate in specific interactions, such as halogen bonding, with biological targets. In structure-activity relationship (SAR) studies of various heterocyclic compounds, the inclusion of a bromo group has been linked to enhanced inhibitory activity against cellular targets. mdpi.com Research on brominated quinoline derivatives has demonstrated their potential as potent anticancer agents, indicating that the halogen is a key contributor to their cytotoxic effects. researchgate.net

The efficacy of a drug is fundamentally linked to its ability to bind to its molecular target with high affinity and specificity. The substituents on the quinoline ring are critical for mediating these interactions. The quinoline nitrogen often acts as a hydrogen bond acceptor, anchoring the molecule within the active site of a protein, such as a kinase. nih.gov

The bromo substituent can also enhance binding affinity. The precise positioning of a halogen can lead to favorable interactions, and its electron-withdrawing nature can modulate the charge distribution across the quinoline scaffold, influencing how the molecule interacts with the protein's electrostatic surface. Quantitative structure-activity relationship (QSAR) models have suggested that the inclusion of halogen substituents on the quinoline ring increases binding affinity to target proteins.

Pharmacological Activities of Quinoline Derivatives

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the basis for drugs with a vast range of therapeutic applications. researchgate.net From infectious diseases to cancer, quinoline derivatives have been extensively investigated and developed into clinically significant medicines. biointerfaceresearch.comnih.govymerdigital.com

Quinoline-based compounds are historically one of the most important classes of antimalarial drugs. globalresearchonline.net The discovery of quinine (B1679958) from cinchona bark, and the subsequent development of synthetic quinolines like chloroquine (B1663885) and mefloquine, revolutionized the treatment of malaria. biointerfaceresearch.commdpi.com The primary mechanism of action for many 4-aminoquinoline (B48711) antimalarials involves their accumulation in the acidic food vacuole of the Plasmodium parasite. nih.govresearchgate.net Inside the vacuole, they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—leading to parasite death. researchgate.net

Research into novel quinoline derivatives continues to be a priority due to the emergence of drug-resistant malaria parasites. globalresearchonline.netnih.gov Medicinal chemists have synthesized numerous analogues to improve efficacy against resistant strains and to enhance safety profiles.

| Compound Class/Derivative | Target Organism/Strain | Reported Activity (IC50) |

|---|---|---|

| Chloroquine | P. falciparum (sensitive strains) | Reported as a baseline for comparison |

| Mefloquine | P. falciparum (various strains) | Effective against many chloroquine-resistant strains |

| Pyridyl-vinyl quinoline-triazole analogue | P. falciparum (Dd2 strain) | 0.04 µM ymerdigital.com |

| 4-Anilino-quinoline derivative | P. falciparum (K1 and NF54 strains) | Demonstrated good anti-Plasmodium activities ymerdigital.com |

Quinoline derivatives have demonstrated significant potential as anticancer agents, with several compounds approved for clinical use. nih.gov Their anti-proliferative effects are often multi-faceted, targeting various hallmarks of cancer. ijrpr.com The mechanisms of action for anticancer quinolines are diverse and include:

Inhibition of Protein Kinases: Many quinoline derivatives are designed as inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3Ks), which are crucial for tumor growth and angiogenesis. ijrpr.comresearchgate.net

Disruption of Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net

Induction of Apoptosis: Quinolines can trigger programmed cell death through various intrinsic and extrinsic pathways. ijrpr.com

Inhibition of Topoisomerases: Certain brominated quinolines have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells. researchgate.net

The broad applicability of the quinoline scaffold allows for the development of highly potent and selective anticancer agents. tandfonline.com

| Compound Derivative | Target Cell Line | Reported Activity (IC50) |

|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervix Carcinoma) | 6.7 µg/mL researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon Carcinoma) | 15.2 µg/mL researchgate.net |

| 2,4-Disubstituted quinoline | HEp-2 (Larynx Tumor) | Values in the range of 49.01–77.67% inhibition |

| Quinolinyl pyrazolinyl thiazole (B1198619) hybrid | EGFR Tyrosine Kinase | 31.80 nM researchgate.net |

The quinoline framework is central to a major class of antibiotics known as fluoroquinolones. biointerfaceresearch.com These agents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. bohrium.comnih.gov The primary mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing DNA supercoiling during replication, and their inhibition leads to rapid bacterial cell death.

Beyond the well-established fluoroquinolones, ongoing research has explored a wide variety of other quinoline derivatives for their antimicrobial potential. nih.govresearchgate.net Studies have shown that different substitution patterns on the quinoline ring can yield compounds with potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov

| Compound Derivative Class | Target Bacteria | Reported Activity (MIC) |

|---|---|---|

| Quinoline-based amino acid derivative | S. aureus | 6.25 µg/mL biointerfaceresearch.com |

| 5-Aryl-furan-2(3H)-one with 2-chloroquinoline | E. coli | 6.25 µg/mL researchgate.net |

| N-(8-hydroxyquinolin-5-yl)-aminoglyoxime | E. coli, S. aureus | Showed significant activity researchgate.net |

| Facilely accessible quinoline derivative | C. difficile | 1.0 µg/mL nih.gov |

Antiviral Activity

Quinoline derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a broad spectrum of viruses. nih.gov Research has shown that modifications on the quinoline nucleus can lead to potent inhibitors of viral replication and entry. researchgate.net For instance, certain quinoline derivatives have been found to be effective against Zika virus (ZIKV), enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus (HCV), and various coronaviruses. nih.gov

The antiviral mechanism of quinoline derivatives can vary. In the context of flaviviruses like Dengue and Zika, some derivatives have been shown to inhibit viral replication. researchgate.net For example, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to reduce ZIKV RNA production, with some showing activity comparable to mefloquine. nih.gov The introduction of a trifluoromethoxy group at the 8-position, as seen in 4-Bromo-8-(trifluoromethoxy)quinoline, is a strategy often employed to enhance metabolic stability and membrane permeability, which could contribute to improved antiviral efficacy.

While specific studies on the antiviral activity of this compound itself are not extensively detailed in the provided search results, the known antiviral properties of structurally related quinolines suggest that its derivatives are promising candidates for further investigation. The combination of the bromo and trifluoromethoxy substituents on the quinoline core presents a unique electronic and steric profile that could be exploited for the development of novel antiviral agents.

Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new and effective treatments. austinpublishinggroup.comnih.gov Quinoline-based compounds have emerged as a promising class of antitubercular agents. austinpublishinggroup.comresearchgate.net The quinoline scaffold is a key component of bedaquiline, a clinically important anti-TB drug, which has spurred further research into related structures. austinpublishinggroup.com

The antitubercular activity of quinoline derivatives is often attributed to their ability to target various cellular processes in M. tuberculosis. Some quinolines have shown efficacy against both drug-sensitive and drug-resistant strains of the bacterium. researchgate.net The presence of halogens and other electron-withdrawing groups on the quinoline ring can influence the antitubercular potency.

Although direct studies on this compound as an antitubercular agent are not specified in the search results, the general efficacy of substituted quinolines against M. tuberculosis suggests that derivatives of this compound could possess valuable activity. The bromo and trifluoromethoxy groups can modulate the lipophilicity and electronic properties of the molecule, which are critical for penetration into the mycobacterial cell wall and interaction with molecular targets.

Anti-inflammatory and Analgesic Properties

Quinoline derivatives have been investigated for their potential to alleviate pain and inflammation. nih.gov These compounds can target various inflammatory pathways, including the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net The development of quinoline-based anti-inflammatory agents offers a promising avenue for new therapeutics with potentially improved efficacy and side-effect profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline ring are crucial for their anti-inflammatory and analgesic activities. researchgate.net For example, the presence of a carboxylic acid moiety can lead to COX inhibition, while other substitutions can confer antagonism of receptors involved in pain signaling. researchgate.net A synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, which possesses structural elements of naproxen, has demonstrated potent anti-inflammatory and anti-nociceptive effects, likely through COX-2 inhibition. nih.gov

While specific data on the anti-inflammatory and analgesic properties of this compound derivatives are not available in the provided results, the known activities of other substituted quinolines suggest this is a worthwhile area of investigation. The electron-withdrawing nature of the trifluoromethoxy group and the presence of the bromine atom could influence the interaction of these derivatives with inflammatory targets.

Other Biological Activities (e.g., Antiprotozoal, Antifungal, Antileishmanial, CNS-active)

The versatile quinoline scaffold has been explored for a multitude of other biological applications, demonstrating a broad therapeutic potential.

Antiprotozoal, Antifungal, and Antileishmanial Activities: Quinoline derivatives have shown significant activity against various protozoan parasites, including those responsible for sleeping sickness (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania species). nih.govuantwerpen.be The mechanism of action for their antimalarial activity, a well-known property of quinolines like chloroquine, is thought to involve the interference with hemoglobin digestion in the parasite's food vacuole. nih.gov Certain quinoline derivatives have also exhibited antifungal properties, with activity against both yeasts and filamentous fungi. nih.gov For instance, some derivatives were selectively active against Candida species, while others showed efficacy against dermatophytes. nih.gov In the context of leishmaniasis, quinoline-containing compounds have shown promise, with their activity being influenced by the substitution pattern on the quinoline ring. nih.gov

CNS-active Properties: The quinoline nucleus is also a privileged scaffold for the development of agents targeting the central nervous system (CNS). nih.gov Derivatives have been designed and synthesized as potential treatments for epilepsy and depression. mdpi.com These compounds may exert their effects by modulating neurotransmitter systems, such as the GABAergic system. mdpi.comresearchgate.net For example, some triazole-containing quinolinones have exhibited both antiseizure and antidepressant activities in preclinical models. mdpi.com

The diverse biological profile of quinoline derivatives underscores the potential of this compound as a starting point for the development of new therapeutic agents for a wide range of diseases.

Drug Design and Development Strategies

The development of new drugs based on the this compound scaffold can be guided by established principles of medicinal chemistry, including molecular hybridization and bioisosterism, as well as thorough target identification and mechanism of action studies.

Molecular Hybridization and Bioisosterism in Drug Discovery

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, and/or a dual mechanism of action. tandfonline.comnih.gov This approach has been successfully applied to quinoline derivatives to develop novel anticancer agents. tandfonline.comnih.gov By conjugating the quinoline core with other bioactive moieties, researchers can design molecules that target multiple pathways involved in disease progression.

Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological or pharmacokinetic profile. nih.govufrj.br This strategy is a powerful tool in lead optimization. researchgate.net For example, the replacement of a hydrogen atom with fluorine is a common bioisosteric substitution that can alter a molecule's metabolic stability and binding affinity. nih.gov The trifluoromethoxy group in this compound can be considered a bioisostere for other lipophilic groups, offering advantages in terms of metabolic stability and membrane permeability.

Target Identification and Mechanism of Action Studies

A critical aspect of drug development is the identification of the molecular target and the elucidation of the compound's mechanism of action. For quinoline derivatives, a variety of targets and mechanisms have been identified across different therapeutic areas.